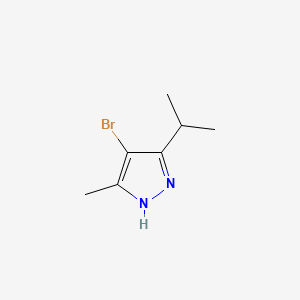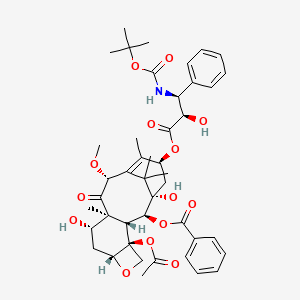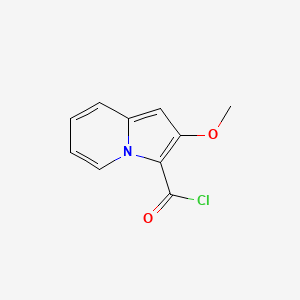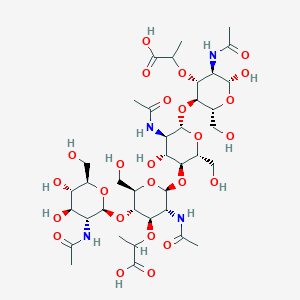![molecular formula C11H14ClN B569864 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride CAS No. 1423030-97-0](/img/structure/B569864.png)
2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary target of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride is Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histones, which are proteins that DNA wraps around.
Mode of Action
The compound interacts with LSD1 by inhibiting its enzymatic activity . It does this by binding to the active site of the enzyme, preventing it from interacting with its normal substrates. This results in an increase in the methylation of lysine residues on histones, leading to changes in gene expression .
Biochemical Pathways
By inhibiting LSD1, 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride affects the histone methylation pathways . These pathways are involved in the regulation of gene expression. The downstream effects of this include changes in cellular processes such as cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of LSD1 by 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride leads to changes in gene expression . This can result in various molecular and cellular effects, depending on the specific genes that are affected. For example, if genes involved in cell growth are affected, this could lead to changes in cell proliferation .
Biochemical Analysis
Biochemical Properties
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification . The interaction between 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride and LSD1 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and leading to changes in gene expression.
Cellular Effects
The effects of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of LSD1 by 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride results in the upregulation of genes associated with cell differentiation and apoptosis . This compound also affects cellular metabolism by altering the expression of metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of LSD1, inhibiting its demethylase activity and leading to the accumulation of methylated histones . This inhibition results in the activation of gene expression programs that promote cell differentiation and apoptosis. Additionally, 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits LSD1 activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity.
Metabolic Pathways
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate histone methylation and demethylation . The compound’s inhibition of LSD1 affects the methylation status of histones, leading to changes in gene expression and metabolic flux. Additionally, 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride may influence other metabolic pathways by modulating the activity of metabolic enzymes.
Transport and Distribution
The transport and distribution of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with histones and other nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its ability to modulate gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride undergoes various types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines.
Scientific Research Applications
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,1’-indene]-2-amine: Similar structure but lacks the hydrochloride salt form.
Spiro[cyclopropane-1,1’-indene]-3-ylmethanamine: Another spirocyclic compound with different substitution patterns.
Uniqueness
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c12-10-7-11(10)6-5-8-3-1-2-4-9(8)11;/h1-4,10H,5-7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLSPNMAUPKLTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2N)C3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)
![8-Oxatricyclo[4.3.0.07,9]nona-1,3,5-triene, 7-methoxy-](/img/new.no-structure.jpg)
![lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate](/img/structure/B569788.png)




![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)
![(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569798.png)
![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)


